molecular formula C40H84N2O5PS+ B040590 Thioetheramide PC CAS No. 116457-99-9

Thioetheramide PC

Cat. No. B040590
CAS RN: 116457-99-9
M. Wt: 736.1 g/mol
InChI Key: WLWWVTPUDQTUJU-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioetheramide PC is a structurally modified phospholipid that functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). The IC50 value for Thioetheramide PC is 2 µM at a substrate concentration of 0.5 mM .


Molecular Structure Analysis

The formal name of Thioetheramide PC is 1,2-dideoxy-1-(S-hexadecyl)thio-2-(N-hexadecanoyl)amino-sn-glyceryl-3-phosphorylcholine. Its molecular formula is C40H83N2O5PS and it has a formula weight of 735.1 . The detailed molecular structure is not provided in the retrieved papers.


Physical And Chemical Properties Analysis

Thioetheramide PC is a solution in ethanol. It has a solubility of 4.25 mM in Triton X-100 and 10 mg/ml in ethanol .

Scientific Research Applications

Lipid Biochemistry

Thioetheramide PC is extensively used in lipid biochemistry research due to its inhibitory action on sPLA2, an enzyme critical in the metabolism of phospholipids . By modulating sPLA2 activity, researchers can study the intricate processes of lipid signaling and metabolism, which are vital in understanding cellular functions and the development of lipid-related disorders.

Pharmaceutical Development

In pharmaceutical development, Thioetheramide PC’s inhibitory properties are valuable for exploring therapeutic strategies against diseases where sPLA2 plays a pathogenic role, such as inflammation and atherosclerosis . It aids in the design of sPLA2 inhibitors that could potentially serve as drugs to treat these conditions.

Reproductive Endocrinology

Thioetheramide PC has been identified in studies involving the metabolomics of cumulus and mural granulosa cells, which are crucial for oocyte maturation in human preovulatory follicles . Understanding its role could lead to advancements in fertility treatments and reproductive health.

Cell Stabilization Research

Research into cell stabilization, particularly in the context of apoptosis and oxidative stress, has benefited from the use of Thioetheramide PC. Its ability to inhibit sPLA2 can help stabilize cell membranes and prevent cell death, which is significant in the study of various diseases and in tissue preservation .

Energy Source Applications

Thioetheramide PC is also studied for its role as an energy source in cells. It’s involved in the metabolism of fatty acids and lysophospholipids, which are essential for energy production and storage within the cell . This application is particularly relevant in the study of metabolic disorders and energy homeostasis.

Neurobiology

In neurobiology, Thioetheramide PC’s impact on sPLA2 can influence the release of neurotransmitters and other neuroactive molecules, providing insights into the mechanisms of neurodegenerative diseases and the development of neuroprotective strategies .

Immunology

The compound’s effect on sPLA2 also extends to immunological research, where it is used to understand the enzyme’s role in immune responses and inflammation. This can contribute to the development of new treatments for autoimmune diseases and chronic inflammatory conditions .

Environmental Stress Response

Lastly, Thioetheramide PC is used in studies examining the response of organisms to environmental stress, such as high altitude or pollution. By affecting lipid metabolism and cell function, it helps researchers understand how organisms adapt to and survive in challenging environments .

Mechanism of Action

Target of Action

Thioetheramide PC primarily targets secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in cellular signaling and is involved in various pathophysiological conditions, ranging from systemic and acute inflammatory conditions to cancer .

Mode of Action

Thioetheramide PC acts as a competitive, reversible inhibitor of sPLA2 . It binds to the catalytic site of sPLA2, inhibiting its function . Interestingly, Thioetheramide PC also binds to the activator site of sPLA2, and this binding is tighter than its binding to the catalytic site . This dual interaction means that at low concentrations, Thioetheramide PC may activate phospholipase activity rather than inhibiting it .

Biochemical Pathways

sPLA2 enzymes hydrolyze the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids . These products can alter cell function and are involved in various biochemical pathways. By inhibiting sPLA2, Thioetheramide PC can potentially affect these pathways and their downstream effects.

Pharmacokinetics

It’s known that thioetheramide pc is soluble in dmso and dimethyl formamide , which could influence its bioavailability.

Result of Action

The inhibition of sPLA2 by Thioetheramide PC can lead to a decrease in the production of fatty acids and lysophospholipids . These molecules play significant roles in cellular signaling and inflammation. Therefore, the action of Thioetheramide PC can potentially alter cellular functions and inflammatory responses.

Safety and Hazards

Thioetheramide PC is not for human or veterinary use .

Future Directions

In a study, the level of fecal Thioetheramide PC was increased in the postpartum depression (PPD) group and decreased after treatment with 919 syrup. This raises several questions: do elevated levels of Thioetheramide PC represent compensation for elevated central sPLA2 or represent an important link in the initiation of postpartum depression ?

properties

IUPAC Name

2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWVTPUDQTUJU-KDXMTYKHSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84N2O5PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437378
Record name Thioetheramide PC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioetheramide PC

CAS RN

116457-99-9
Record name Thioetheramide PC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thioetheramide PC interact with its target, sPLA2, and what are the downstream effects of this interaction?

A1: Thioetheramide PC acts as a competitive inhibitor of sPLA2, binding to the enzyme's active site and preventing it from binding to its natural substrate, phospholipids. [] This inhibition reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. [] Consequently, Thioetheramide PC exhibits anti-inflammatory effects. [, ] For example, in a rat model of neuropathic pain, Thioetheramide PC encapsulated in phospholipid micelles effectively abolished pain by inhibiting sPLA2 activity in the spinal cord. []

Q2: What is the structural characterization of Thioetheramide PC, including its molecular formula, weight, and available spectroscopic data?

A2: While the provided research articles focus on the biological activity and applications of Thioetheramide PC, they do not provide detailed structural characterization data such as molecular formula, weight, or spectroscopic information. Further research in chemical databases or literature specialized in chemical characterization would be needed to address these specific points.

Q3: How effective is Thioetheramide PC in treating inflammatory conditions like postpartum depression?

A3: Research suggests that Thioetheramide PC, identified as a potential metabolic marker, was found to be elevated in the fecal matter of mice exhibiting postpartum depression-like symptoms. [] While this doesn't directly demonstrate a therapeutic effect, it highlights a potential link between Thioetheramide PC, gut microbial metabolism, and postpartum depression. The study suggests that Thioetheramide PC could be involved in the gut-brain axis communication pathways implicated in this complex condition. []

Q4: Are there any known resistance mechanisms to Thioetheramide PC, and how does it relate to other sPLA2 inhibitors?

A4: The provided research articles do not delve into specific resistance mechanisms to Thioetheramide PC. Further research is needed to understand if prolonged use of Thioetheramide PC could lead to the development of resistance, as seen with some enzyme inhibitors. Comparing and contrasting its structure and mechanism of action with other sPLA2 inhibitors could provide insights into potential cross-resistance.

Q5: What are the known toxicological and safety aspects of Thioetheramide PC?

A5: While Thioetheramide PC shows promise as an anti-inflammatory agent, the provided articles don't present detailed toxicological data. [] Further research is needed to establish its safety profile, including potential adverse effects, long-term toxicity, and therapeutic index.

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